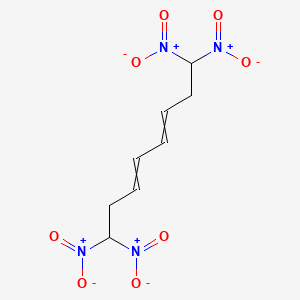

1,1,8,8-Tetranitroocta-3,5-diene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62115-93-9 |

|---|---|

Molecular Formula |

C8H10N4O8 |

Molecular Weight |

290.19 g/mol |

IUPAC Name |

1,1,8,8-tetranitroocta-3,5-diene |

InChI |

InChI=1S/C8H10N4O8/c13-9(14)7(10(15)16)5-3-1-2-4-6-8(11(17)18)12(19)20/h1-4,7-8H,5-6H2 |

InChI Key |

IHMUEKLGJPHGOB-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CC=CCC([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,8,8 Tetranitroocta 3,5 Diene and Analogous Structures

Historical Development of Nitroalkene and Nitrated Diene Synthesis

The synthesis of nitroalkenes and nitrated dienes has a rich history rooted in the broader development of nitro compound chemistry. Early methods for the synthesis of nitroalkenes often relied on the nitration of unsaturated hydrocarbons. Konovalov's pioneering work in the late 19th and early 20th centuries demonstrated the feasibility of direct nitration of aliphatic and aromatic hydrocarbons, including unsaturated systems, using nitric acid. rsc.org It was observed that unsaturated aliphatic compounds undergo nitration more readily than their saturated counterparts. rsc.org For instance, the nitration of isomeric octenes with concentrated nitric acid was found to yield unsaturated primary nitro derivatives. rsc.org

A significant advancement in the synthesis of nitroalkenes came with the development of the Henry reaction, discovered by Louis Henry in 1895. researchgate.netacs.org This base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol, followed by dehydration, provides a versatile route to nitroalkenes. researchgate.netacs.org This method allows for the controlled formation of carbon-carbon bonds and the introduction of the nitro-substituted double bond.

The synthesis of conjugated nitrodienes is a more recent development. One of the most common approaches involves the elimination of suitable leaving groups from a saturated or partially unsaturated precursor. For example, (1E,3E)-1,4-dinitro-1,3-butadiene has been synthesized via the dehydrochlorination of 2,3-dichloro-1,4-dinitrobutane or the elimination of acetic acid from 2,3-diacetoxy-1,4-dinitrobutane. nih.gov These methods highlight the importance of elimination reactions in constructing the conjugated diene system in the presence of nitro groups.

General Approaches to Aliphatic Gem-Polynitro Compounds and Unsaturated Systems

The synthesis of aliphatic gem-polynitro compounds, particularly gem-dinitroalkanes, is a cornerstone for the preparation of many energetic materials. Several general methods have been established for their synthesis.

One common approach is the oxidative nitration of nitroalkanes. The Shechter-Kaplan reaction, for instance, involves the reaction of a nitronate salt with a nitrating agent, such as silver nitrate (B79036), to introduce a second nitro group onto the same carbon atom. Another method is the ter Meer reaction, which converts a 1-halo-1-nitroalkane into a gem-dinitroalkane using nitrite (B80452) ions. nih.gov

The Michael addition reaction is another powerful tool for the synthesis of polynitro compounds. researchgate.netresearchgate.net This reaction involves the conjugate addition of a nucleophile, such as a nitronate anion, to an α,β-unsaturated carbonyl compound or nitroalkene. researchgate.netresearchgate.net This allows for the extension of the carbon chain and the introduction of additional nitro groups. For example, the reaction of aldehydes with an excess of nitromethane (B149229) in the presence of a basic catalyst can lead to the one-pot synthesis of 1,3-dinitroalkanes through a tandem Henry reaction followed by a Michael addition. researchgate.net

The formation of unsaturated systems in the presence of nitro groups often involves elimination reactions. masterorganicchemistry.compressbooks.pub Dehydration of nitro-alcohols, formed from Henry reactions, is a common method to produce nitroalkenes. researchgate.netacs.org Similarly, dehydrohalogenation of halo-nitroalkanes can also yield the desired unsaturated products. pressbooks.pub The choice of base and reaction conditions is crucial to control the regioselectivity and stereoselectivity of the elimination. utdallas.edu

Specific Synthetic Pathways Relevant to 1,1,8,8-Tetranitroocta-3,5-diene

Direct nitration of a suitable octa-3,5-diene precursor could be envisioned as a potential pathway. The nitration of unsaturated hydrocarbons is known to occur, often with greater facility than for saturated analogues. rsc.org Reagents such as nitric acid, mixtures of nitric and sulfuric acids, or nitrogen pentoxide could be employed. rsc.orgorgoreview.com However, direct nitration of a diene is likely to be complicated by several factors, including:

Lack of selectivity: Nitration could occur at multiple positions on the carbon chain.

Oxidation: The strong oxidizing conditions of nitration can lead to degradation of the starting material.

Polymerization: The diene system may be prone to polymerization under acidic conditions.

An alternative approach could involve the radical nitration of a suitable precursor. For example, the use of iron(III) nitrate nonahydrate has been shown to effect the nitration of 1,6-diynes to produce cyclic gem-dinitro compounds. mdpi.com An electrochemical approach for the generation of nitryl radicals from ferric nitrate has also been reported for the nitration of unsaturated hydrocarbons. researchgate.netrsc.org

Table 1: Examples of Direct Nitration of Unsaturated Systems

| Precursor | Nitrating Agent | Product | Reference |

| Isobutylene | Nitric Acid | Unsaturated nitro derivative | rsc.org |

| Isomeric Octenes | Concentrated HNO₃ | Unsaturated primary nitro derivatives | rsc.org |

| 1,6-Diynes | Fe(NO₃)₃·9H₂O | Cyclic gem-dinitro compounds | mdpi.com |

| Unsaturated Hydrocarbons | Ferric Nitrate (electrochemical) | Nitro-functionalized products | researchgate.netrsc.org |

Condensation reactions provide a more controlled approach to building the carbon skeleton and introducing the nitro groups. A plausible retrosynthetic analysis would involve disconnecting the octa-3,5-diene into smaller, more readily available fragments.

One possible strategy would be a double Henry reaction. For instance, a dialdehyde (B1249045) such as 2-butene-1,4-dial could be reacted with two equivalents of a dinitromethane (B14754101) derivative. However, a more likely approach would involve the condensation of a mononitroalkane followed by further nitration.

A key reaction in this context is the Henry reaction (nitroaldol reaction). researchgate.netacs.org This reaction could be used to couple smaller fragments. For example, a C4 aldehyde could be reacted with a C4 nitroalkane. Subsequent transformations, such as dehydration to form a nitroalkene, followed by a second condensation or a coupling reaction, could then be employed to construct the full eight-carbon chain.

The synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene from the condensation of nitromethane and glyoxal, followed by acylation and elimination, provides a relevant precedent for the formation of a dinitro-diene system. nih.gov A similar strategy could be envisioned for the synthesis of this compound, potentially starting from a precursor containing the gem-dinitro functionality.

Table 2: Examples of Condensation Reactions for Nitro Compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Nitroalkane | Aldehyde/Ketone | Base | β-Nitro alcohol | researchgate.netacs.org |

| Nitromethane | Glyoxal | Acid/Base | 1,4-Dinitrobutane-2,3-diol | nih.gov |

| Aldehyde | Nitromethane (excess) | Basic Alumina | 1,3-Dinitroalkane | researchgate.net |

Given the complexity of the target molecule, a multi-step synthesis is the most probable approach. youtube.com Such a sequence would likely involve the initial synthesis of a key intermediate containing the gem-dinitro group, followed by the construction of the conjugated diene system.

A potential multi-step pathway could begin with the synthesis of 1,1-dinitropropane (B15491829). This could be achieved through the nitration of 1-nitropropane (B105015) or via the reaction of a suitable precursor with nitrating agents. The 1,1-dinitropropane could then be deprotonated to form a nitronate anion, which could act as a nucleophile in a coupling reaction.

For example, two molecules of the 1,1-dinitropropane anion could potentially be coupled through an oxidative dimerization reaction to form a 2,2,7,7-tetranitrooctane derivative. Subsequent functional group manipulation, such as the introduction of leaving groups at the 4 and 5 positions, followed by a double elimination reaction, could then generate the desired conjugated diene system.

Another plausible route involves the synthesis of a dinitro-containing building block that already possesses some of the required unsaturation. For instance, the condensation of 1,1-dinitroethane (B1361779) with an electronegatively substituted unsaturated compound has been reported. acs.org A similar strategy could be employed using a dinitromethane derivative and a suitable C4 electrophile containing a double or triple bond.

The synthesis of other energetic materials often involves multi-step sequences. For example, the synthesis of certain melt-cast explosives involves linking 3,4-dinitro-1H-pyrazole with other heterocyclic rings through a multi-step process. rsc.org The synthesis of various energetic azidonitrate derivatives from nitroisobutylglycerol also proceeds through a series of transformations including mesylation and nucleophilic substitution. mdpi.com These examples underscore the importance of carefully planned multi-step sequences in the synthesis of complex energetic materials.

Considerations for Process Optimization and Scalability in Energetic Material Synthesis

The synthesis of energetic materials like this compound on a larger scale requires careful consideration of process optimization and safety. Key factors include:

Reaction Conditions: Mild reaction conditions are highly desirable to minimize the risk of uncontrolled exothermic reactions. This includes optimizing temperature, pressure, and reaction times.

Reagent Selection: The use of less hazardous and more readily available starting materials and reagents is a primary goal.

Catalyst Efficiency: The development of highly active and selective catalysts can improve yields, reduce waste, and allow for milder reaction conditions. For example, the use of biocatalysts or phase-transfer catalysts can offer advantages in terms of safety and efficiency.

Purification: Efficient and safe purification methods are crucial for obtaining the desired product in high purity, as impurities can negatively impact the stability and performance of energetic materials.

Scalability: The transition from laboratory-scale synthesis to pilot-plant or industrial-scale production presents significant challenges. Continuous flow chemistry is an emerging technology that offers potential advantages in terms of safety, control, and scalability for the synthesis of energetic materials. mdpi.com

The synthesis of 1,3-dinitroalkanes from aliphatic aldehydes using a cascade reaction catalyzed by phosphate (B84403) buffer and lysine (B10760008) in an aqueous medium is an example of a move towards milder and more environmentally benign synthetic methods. rsc.orgrsc.org Such approaches are crucial for the future development of safer and more sustainable processes for the production of energetic materials.

Advanced Spectroscopic and Structural Characterization of Highly Nitrated Diene Architectures

Advanced In-Situ Characterization Techniques for Dynamic Studies

The study of highly energetic materials like 1,1,8,8-Tetranitroocta-3,5-diene necessitates a deep understanding of their structural and chemical behavior under various stimuli, particularly temperature. Dynamic changes, such as phase transitions, decomposition, and the evolution of gaseous byproducts, are critical to understanding their stability and performance. Advanced in-situ characterization techniques provide a window into these processes in real-time, offering invaluable data that cannot be obtained from conventional ex-situ measurements.

In-Situ X-ray Scattering and Diffraction

In-situ X-ray scattering and diffraction are powerful non-destructive techniques used to probe the atomic and molecular structure of crystalline materials as they undergo dynamic processes. By exposing a sample of this compound to a controlled temperature ramp or isothermal heating within an X-ray beamline, it is possible to continuously collect diffraction patterns. These patterns reveal changes in the crystal lattice parameters, symmetry, and the emergence of new crystalline or amorphous phases in real-time.

Research Findings:

Hypothetical in-situ X-ray diffraction studies on this compound would likely focus on monitoring its solid-state thermal decomposition. As the temperature increases, the initial diffraction pattern corresponding to the pristine crystalline structure would be expected to change. The analysis of these changes can provide critical information about the decomposition mechanism. For instance, a gradual decrease in the intensity of the initial diffraction peaks, coupled with the appearance of broad, diffuse scattering, would indicate a transition to an amorphous state. Conversely, the emergence of new, sharp diffraction peaks would signify the formation of new crystalline intermediates or final products.

A plausible set of experiments would involve heating the sample at different rates (e.g., 2, 5, and 10 °C/min) to study the kinetics of the decomposition. The data could be used to determine the activation energy of the initial decomposition steps. Furthermore, coupling these experiments with techniques like Pair Distribution Function (PDF) analysis of the total scattering data could provide insights into the short-range atomic order, even in the amorphous phases that may form during decomposition.

Interactive Data Table: Hypothetical In-Situ X-ray Diffraction Data for this compound Decomposition

| Temperature (°C) | Predominant Phase | Key Diffraction Peaks (2θ) | Observations |

| 25 | Crystalline (Phase I) | 15.2°, 22.5°, 28.1° | Initial stable crystalline phase. |

| 150 | Crystalline (Phase I) | 15.1°, 22.4°, 28.0° | Minor peak shifts due to thermal expansion. |

| 180 | Mixed Phase (I and Amorphous) | 15.0°, 22.3° (broadening) | Onset of decomposition, decrease in crystallinity. |

| 210 | Amorphous | Diffuse scattering halo | Complete loss of long-range crystalline order. |

| 250 | Amorphous with new minor peaks | Diffuse halo, weak peaks at ~30°, ~43° | Possible formation of secondary solid decomposition products. |

Thermal Analysis Coupled with Evolved Gas Analysis

To complement the structural information from X-ray diffraction, it is crucial to identify the gaseous species evolved during the thermal decomposition of this compound. This is achieved by coupling thermal analysis techniques, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), with a gas analysis method like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR). mt.commeasurlabs.com

In a typical TGA-MS experiment, the mass of the sample is continuously monitored as it is heated, providing information on the temperatures at which decomposition events occur. process-insights.comtainstruments.com The evolved gases are simultaneously transferred to a mass spectrometer, which identifies the gaseous fragments based on their mass-to-charge ratio (m/z). process-insights.com

Research Findings:

For a highly nitrated compound like this compound, the TGA curve would be expected to show one or more distinct mass loss steps, indicating a multi-stage decomposition process. The initial decomposition is likely to involve the cleavage of the C-NO2 bonds, which are typically the weakest bonds in such molecules.

The coupled Evolved Gas Analysis (EGA) would provide detailed information about the decomposition pathway. The primary evolved gases would be expected to include nitrogen oxides (NO, NO2), water (H2O), carbon monoxide (CO), and carbon dioxide (CO2). The detection of larger fragments in the mass spectrometer could provide clues about the initial fragmentation of the diene backbone. For instance, the presence of fragments corresponding to C4 or C8 species would suggest different initial bond scission scenarios.

By correlating the mass loss events from the TGA with the specific gases evolved at those temperatures, a comprehensive picture of the decomposition mechanism can be constructed. This information is vital for assessing the thermal stability and potential hazards associated with the material.

Interactive Data Table: Predicted Evolved Gas Analysis (TGA-MS) of this compound

| Temperature Range (°C) | Mass Loss (%) | Major Evolved Species (m/z) | Inferred Decomposition Step |

| 170 - 220 | ~45 | 46 (NO2), 30 (NO), 18 (H2O) | Initial cleavage of nitro groups and backbone fragmentation. |

| 220 - 300 | ~35 | 44 (CO2), 28 (CO, N2), 18 (H2O) | Further decomposition of the carbonaceous backbone. |

| > 300 | ~10 | 44 (CO2), 28 (CO, N2) | Slower decomposition of the remaining char-like residue. |

Computational Chemistry and Theoretical Modeling of 1,1,8,8 Tetranitroocta 3,5 Diene

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the molecular-level characteristics of 1,1,8,8-tetranitroocta-3,5-diene, from the distribution of electrons to the stability of its various shapes.

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for studying the electronic structure of molecules. For nitro-containing compounds, these methods can provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. dovepress.comresearchgate.net DFT methods, such as B3LYP, are often employed to balance computational cost and accuracy in predicting the properties of such complex molecules. dovepress.comresearchgate.net Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense, and are crucial for benchmarking DFT results and for systems where electron correlation is particularly important. dovepress.comiastate.edu

These calculations help in understanding the nature of the chemical bonds within the this compound molecule, particularly the carbon-carbon bonds of the diene system and the nitrogen-oxygen bonds of the nitro groups. The electronic effects of the four nitro groups on the conjugated π-system of the diene are of significant interest, as they heavily influence the molecule's reactivity and energetic properties.

The flexibility of the octa-3,5-diene backbone allows for various spatial arrangements of its atoms, leading to different conformers and isomers. orgosolver.com Dienes can exhibit geometric isomerism, also known as cis-trans isomerism, based on the arrangement of substituents around the double bonds. orgosolver.com In conjugated dienes, rotation around the central single bond gives rise to s-cis and s-trans conformers. youtube.com

For this compound, the presence of bulky nitro groups introduces significant steric hindrance, which will influence the preferred conformations and the energy barriers between them. youtube.com Computational methods can be used to map the potential energy surface of the molecule, identifying the most stable conformers and the transition states that connect them. This analysis is critical for understanding the molecule's structural preferences and how they might affect its chemical behavior. The interaction between the nitro groups and the diene system can also lead to unique isomeric forms that may not be readily accessible in less substituted dienes. researchgate.netnih.gov

The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would be expected to show highly negative potentials around the oxygen atoms of the nitro groups, indicating their susceptibility to electrophilic attack. Conversely, the carbon atoms attached to the nitro groups would likely exhibit positive potentials.

Analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial charges on each atom. This information is crucial for understanding the polar nature of the molecule and the strength of its intermolecular interactions. The significant charge separation induced by the electron-withdrawing nitro groups is a key factor in the energetic nature of this compound.

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are necessary to understand the behavior of materials in the solid or liquid state.

The arrangement of molecules in a crystal lattice, known as crystal packing, has a profound impact on the properties of an energetic material, including its density, stability, and sensitivity. MD simulations can be used to predict the most likely crystal packing arrangements for this compound. These simulations model the interactions between multiple molecules, taking into account van der Waals forces, electrostatic interactions, and hydrogen bonding (if applicable).

By analyzing the predicted crystal structures, researchers can identify the key intermolecular interactions that govern the packing. In the case of this compound, strong electrostatic interactions between the positively charged regions of one molecule and the negatively charged nitro groups of a neighboring molecule are expected to play a dominant role. Understanding these interactions is vital for predicting the material's bulk properties.

Computational methods provide a means to estimate important thermochemical parameters that define the energetic performance of a compound. The heat of formation (ΔHf), which is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states, is a critical parameter for energetic materials. Theoretical calculations can provide reliable estimates of ΔHf, which can be challenging to measure experimentally for novel or hazardous compounds.

The oxygen balance (OB) is another crucial parameter, indicating the degree to which a molecule can oxidize its own carbon and hydrogen atoms to form CO2 and H2O. A more positive or less negative oxygen balance generally correlates with higher energy release upon decomposition. The oxygen balance for this compound (C8H8N4O8) can be calculated using the following formula:

OB% = [(O - 2C - H/2) / M] * 100

Where O, C, and H are the number of atoms of oxygen, carbon, and hydrogen, respectively, and M is the molecular weight of the compound. These theoretical estimations are invaluable in the initial screening and design of new energetic materials.

Table of Thermochemical Parameters

| Parameter | Description | Significance for this compound |

| Heat of Formation (ΔHf) | The enthalpy change when one mole of a compound is formed from its elements in their standard states. | A key indicator of the energy content of the molecule. A higher, positive heat of formation generally suggests a more energetic material. |

| Oxygen Balance (OB) | A measure of the degree to which a molecule can oxidize its own carbon and hydrogen. | Influences the energy and composition of the decomposition products. A value closer to zero is often desirable for high-performance explosives. |

Theoretical Elucidation of Reaction Mechanisms and Energy Landscapes

The theoretical elucidation of reaction mechanisms and energy landscapes for energetic materials like this compound is crucial for understanding their stability, reactivity, and decomposition behavior. However, specific computational data for this molecule is not available.

Computational Studies of Nitration and Functionalization Reaction Pathways

There are no computational studies in the public domain that specifically model the nitration or functionalization reaction pathways to synthesize this compound. Such studies, were they to be conducted, would likely employ quantum mechanical methods to calculate the reaction energies, transition state structures, and activation barriers for various potential synthetic routes. This would provide valuable insights into optimizing reaction conditions and improving yields.

Prediction of Thermal Decomposition Pathways and Activation Barriers

The prediction of thermal decomposition pathways and their associated activation barriers is a primary focus of the computational chemistry of energetic materials. For C-nitro compounds, two of the most commonly investigated initial decomposition steps are C-NO2 bond homolysis and nitro-nitrite isomerization.

In the absence of specific data for this compound, one can only hypothesize based on general principles. A computational study would be required to determine the preferred decomposition pathway and the corresponding activation energies.

Table 1: Hypothetical Initial Decomposition Pathways for this compound

| Decomposition Pathway | Description | Expected Products (Initial) |

| C-NO2 Bond Homolysis | Cleavage of the carbon-nitro bond to form radical species. | 1,1,8-trinitroocta-3,5-dienyl radical + NO2 |

| Nitro-Nitrite Isomerization | Rearrangement of a nitro group to a nitrite (B80452) group, followed by O-NO bond cleavage. | 1-nitro-1-nitrito-octa-3,5-diene intermediate |

Note: This table is purely illustrative and is not based on published computational data for this compound.

Formalization of Thermolysis Mechanisms for C-Nitro Compounds

The formalization of thermolysis mechanisms for C-nitro compounds involves a systematic computational approach to identify the lowest energy pathways for decomposition. This typically includes:

Potential Energy Surface (PES) Scanning: To identify all possible elementary reaction steps.

Transition State Searching: To locate the saddle points on the PES corresponding to the transition states of these reactions.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition states connect the reactants and products.

Rate Constant Calculations: Using theories like Transition State Theory (TST) to predict the reaction rates at different temperatures.

Without dedicated computational studies on this compound, its detailed thermolysis mechanism remains unformalized.

Structure Reactivity and Structure Energetic Performance Relationships in 1,1,8,8 Tetranitroocta 3,5 Diene

Impact of Nitro Group Configuration on Diene Reactivity

The reactivity of the diene system in 1,1,8,8-tetranitroocta-3,5-diene is significantly influenced by the configuration of the nitro groups. These powerful electron-withdrawing groups reduce the electron density of the conjugated system through both inductive and resonance effects. nih.gov This deactivation of the diene makes it less susceptible to electrophilic attack.

The spatial arrangement of the four nitro groups also introduces considerable steric hindrance. This can impede the approach of reactants to the diene core, further diminishing its reactivity in certain chemical transformations. The stability of the molecule is also affected by the crowding of nitro groups, which can lead to intramolecular strain. dtic.mil

Influence of the Conjugated Diene System on Electronic Properties and Chemical Transformations

The conjugated diene system in this compound is a key determinant of its electronic properties and chemical behavior. This system of alternating double and single bonds allows for the delocalization of π-electrons across the carbon backbone. However, the strong electron-withdrawing nature of the terminal nitro groups significantly modulates this delocalization.

Theoretical Descriptors and Correlations for Energetic Performance Characteristics

The energetic performance of this compound can be predicted and understood through the use of theoretical descriptors. These calculated parameters provide insight into key performance characteristics such as detonation velocity, detonation pressure, and density.

| Theoretical Descriptor | Significance for Energetic Performance |

| Heat of Formation (HOF) | A primary indicator of the energy content of a material. A higher positive HOF generally correlates with greater energetic output. |

| Density (ρ) | A critical factor in detonation performance. Higher density often leads to higher detonation velocity and pressure. |

| Oxygen Balance (OB₁₀₀) | Indicates the degree to which the explosive can oxidize its own carbon and hydrogen. An oxygen balance closer to zero is often desirable for maximizing energy release. |

| Detonation Velocity (D) | The speed at which the detonation wave propagates through the explosive material. |

| Detonation Pressure (P) | The pressure at the detonation front, which is a measure of the explosive's brisance or shattering power. |

Correlations between these descriptors and the molecular structure allow for the rational design of new energetic materials with improved properties. For instance, the introduction of nitro groups is known to increase the density and heat of formation of a compound. ias.ac.in

Computational Approaches to Establishing Structure-Property Relationships in Nitrated Compounds

Computational chemistry provides powerful tools for elucidating the intricate relationships between the molecular structure of nitrated compounds like this compound and their macroscopic properties. dtic.mil Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to calculate molecular geometries, electronic structures, and the theoretical descriptors mentioned previously. ias.ac.inmdpi.com

These computational studies can:

Predict the stability and reactivity of different conformations of the molecule.

Simulate reaction pathways and transition states to understand decomposition mechanisms.

Establish quantitative structure-property relationships (QSPRs) that correlate calculated molecular properties with experimental data on energetic performance and sensitivity. nih.gov

By systematically modifying the molecular structure in silico and calculating the resulting changes in properties, researchers can screen potential energetic material candidates and guide synthetic efforts toward compounds with desired performance characteristics. scispace.com

Reactivity and Degradation Pathways of 1,1,8,8 Tetranitroocta 3,5 Diene

Nucleophilic Reactivity and Additions (e.g., Michael Additions)

The carbon-carbon double bonds in 1,1,8,8-tetranitroocta-3,5-diene are highly electron-deficient. This is a direct consequence of the strong inductive and resonance effects of the geminal dinitro groups at the C1 and C8 positions. This electron deficiency makes the diene system an excellent electrophile, particularly for conjugate addition reactions, also known as Michael additions. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile (Michael donor) attacks one of the β-carbons of the conjugated system, leading to a 1,4- or 1,6-addition product. wikipedia.org

The mechanism involves the attack of a soft nucleophile, such as an enolate, amine, or thiol, on the terminal carbon of the diene system. The resulting intermediate is a resonance-stabilized carbanion, which is subsequently protonated to yield the final adduct. masterorganicchemistry.comyoutube.com The pronounced electrophilicity of the diene system in this compound suggests it would be a highly reactive Michael acceptor. youtube.com

Illustrative Michael Addition Reactivity The following table presents hypothetical reaction data for the Michael addition of various nucleophiles to this compound, illustrating the expected reactivity.

| Nucleophile (Michael Donor) | Expected Adduct Type | Product Name (Illustrative) |

|---|---|---|

| Diethyl malonate | 1,6-Conjugate Adduct | Diethyl 2-(1,1,8,8-tetranitrooct-5-en-3-yl)malonate |

| Thiophenol | 1,6-Conjugate Adduct | 1,1,8,8-Tetranitro-3-(phenylthio)oct-5-ene |

| Piperidine | 1,6-Conjugate Adduct | 1-(1,1,8,8-Tetranitrooct-5-en-3-yl)piperidine |

Cycloaddition Chemistry of Nitrated Dienes

The conjugated π-system of this compound allows it to participate in cycloaddition reactions, where a new ring is formed. The electronic nature of this particular diene heavily influences its role in these transformations.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene or alkyne (the dienophile) to form a six-membered ring. masterorganicchemistry.comebsco.com The rate and feasibility of this reaction are highly dependent on the electronic properties of the reactants.

Normal Electron-Demand Diels-Alder: This reaction is fastest when the diene is electron-rich (containing electron-donating groups) and the dienophile is electron-poor (containing electron-withdrawing groups). youtube.com

Inverse Electron-Demand Diels-Alder: In this variant, the electronic roles are reversed. The reaction is favored when the diene is electron-poor and the dienophile is electron-rich. wikipedia.org

Given the presence of four strongly electron-withdrawing nitro groups, this compound is an extremely electron-deficient diene. Consequently, it is expected to be unreactive as a diene in normal electron-demand Diels-Alder reactions. However, it would be a prime candidate for inverse-electron-demand Diels-Alder reactions, readily reacting with electron-rich dienophiles such as enamines, vinyl ethers, and simple alkenes. wikipedia.org

While its primary role would be as an electron-poor diene, the activated double bonds within this compound could theoretically allow it to act as a dienophile in a reaction with a very electron-rich diene. However, this reactivity is likely to be less favorable than its participation as a diene in inverse-demand cycloadditions.

Illustrative Inverse-Demand Diels-Alder Reactivity This table provides hypothetical examples of the reactivity of this compound as a diene with various electron-rich dienophiles.

| Dienophile | Dienophile Type | Expected Product |

|---|---|---|

| Ethyl vinyl ether | Electron-rich alkene | Substituted cyclohexene ether |

| N-Vinylpyrrolidone | Enamine | Substituted cyclohexene amine |

| Styrene | Alkene | Substituted phenylcyclohexene |

A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org Similar to the Diels-Alder reaction, the electronics of the reactants are crucial. The electron-deficient double bonds of this compound make it an excellent dipolarophile, expected to react readily with a variety of 1,3-dipoles.

This reactivity provides a synthetic route to novel five-membered heterocycles containing the polynitroalkyl side chain. For example, reaction with an azide would yield a triazole, while reaction with a nitrile oxide would produce an isoxazoline. youtube.commdpi.com

Illustrative 1,3-Dipolar Cycloaddition Reactions The following table illustrates the potential five-membered heterocyclic products from the reaction of this compound with common 1,3-dipoles.

| 1,3-Dipole | Resulting Heterocycle |

|---|---|

| Phenyl azide | Triazoline |

| Benzonitrile oxide | Isoxazoline |

| C-Phenyl-N-methylnitrone | Isoxazolidine |

Thermal Decomposition and Chemical Stability Investigations

The thermal stability of polynitro compounds is a critical aspect of their chemistry, particularly for energetic materials. The decomposition of these molecules is often complex, involving multiple steps and reactive intermediates.

For many nitroalkanes, the initial and rate-determining step of thermal decomposition is the homolytic cleavage (homolysis) of the carbon-nitro (C-NO₂) bond. nih.gov This bond is typically the weakest in the molecule, and its scission produces an alkyl radical and a molecule of nitrogen dioxide (NO₂).

Hypothetical Activation Energies for Bond Cleavage This table presents plausible, illustrative activation energies (Ea) for the initial bond cleavage in the decomposition of this compound, highlighting the likely primary pathway.

| Bond Type | Cleavage Process | Plausible Ea (kJ/mol) | Significance |

|---|---|---|---|

| C-NO₂ | Homolytic Scission | 150 - 170 | Most likely rate-limiting step |

| C-C | Homolytic Scission | 300 - 350 | Higher energy, less likely initial step |

| C=C | Homolytic Scission | > 400 | Very high energy, not a primary step |

Following the initial C-NO₂ bond cleavage and the formation of nitrogen dioxide, a cascade of secondary reactions is expected to occur. The NO₂ molecule is a highly reactive radical and a strong oxidizing agent, which can react with the parent molecule or other radical fragments.

The organic radical formed after the initial nitro group elimination can undergo several transformations:

Further NO₂ Elimination: The radical can eliminate a second NO₂ molecule, particularly from the gem-dinitro positions, to form a more stable conjugated system.

Intramolecular Rearrangement: The radical could potentially undergo cyclization or hydrogen abstraction, though these pathways are speculative without specific experimental or computational studies.

Reaction with NO₂: The radical can be attacked by the previously eliminated NO₂, leading to the formation of nitrites or other oxidized products.

Fragmentation: The carbon skeleton can break apart into smaller, more volatile fragments.

Kinetic Analysis of Thermal Degradation Processes

The thermal degradation of energetic materials like nitro compounds is often a complex process involving multiple, sometimes overlapping, reaction steps. researchgate.net Kinetic analysis helps to elucidate these steps and predict the material's behavior under different temperature regimes. The Flynn-Wall-Ozawa (FWO) method, an isoconversional method, is frequently employed for analyzing data from non-isothermal TGA experiments conducted at multiple heating rates. researchgate.netscirp.org This method allows for the determination of the activation energy as a function of the extent of conversion, providing insights into the complexity of the decomposition process without assuming a specific reaction model. researchgate.net

For many aliphatic nitro compounds, thermal decomposition can proceed through two primary pathways: the homolytic cleavage of the C-NO2 bond to form radical species, and the elimination of nitrous acid (HONO). researchgate.net The dominant pathway is often dependent on the temperature. At lower temperatures, the elimination of HONO may be more prevalent, while at higher temperatures, the C-NO2 bond scission becomes more significant. acs.org

Theoretical calculations, such as Density Functional Theory (DFT), can also be employed to investigate the reaction mechanisms and kinetics of thermal decomposition. researchgate.net These computational methods can model the potential energy surface of the decomposition reactions, identify transition states, and calculate the activation barriers for different proposed pathways, such as concerted molecular elimination of HONO, nitro-nitrite isomerization, and the rupture of the C-NO2 bond. acs.orgresearchgate.net

To illustrate the type of data obtained from such analyses, the following table presents hypothetical kinetic parameters for a generic polynitroalkane, as might be determined by common analytical methods.

| Kinetic Parameter | Value | Method of Determination |

| Activation Energy (Ea) | 150 - 250 kJ/mol | Flynn-Wall-Ozawa (from TGA) |

| Pre-exponential Factor (A) | 10^13 - 10^18 s^-1 | Kissinger Method (from DSC) |

| Reaction Order (n) | 0.5 - 1.5 | Model-fitting methods |

Note: This table is illustrative and does not represent experimental data for this compound.

Influence of Molecular Structure on Decomposition Kinetics

The molecular structure of this compound is expected to have a profound influence on its thermal decomposition kinetics. The presence of multiple nitro groups, their location, and the conjugated diene system are all key features that will dictate the compound's stability and the pathways through which it degrades.

The high density of nitro groups, particularly the geminal dinitro groups at the 1 and 8 positions, significantly increases the energetic nature of the molecule. The electron-withdrawing nature of the nitro groups weakens the adjacent C-C and C-H bonds, potentially lowering the activation energy for decomposition. masterorganicchemistry.com The thermal stability of nitroalkanes is generally governed by the strength of the C-NO2 bond, and the presence of multiple nitro groups can influence this bond energy through inductive effects. researchgate.net

The conjugated diene system in the center of the carbon chain introduces a region of electron delocalization, which generally imparts greater thermodynamic stability compared to isolated double bonds. libretexts.org However, this conjugation also provides potential reaction sites for intramolecular processes during decomposition. The planarity and electronic nature of the diene could influence the stereochemistry of decomposition products and potentially facilitate concerted elimination reactions. The stability of diene-containing structures can be influenced by substituents, with different groups affecting the temperature at which retro-Diels-Alder or other degradation reactions occur. nih.gov

A comparative analysis with other nitro compounds can provide insights into the expected behavior of this compound. For instance, the mechanism of thermal decomposition in nitroaromatic compounds is heavily influenced by the number and position of nitro groups on the aromatic ring. nih.gov Similarly, in aliphatic nitro compounds, the presence of other functional groups can alter the primary decomposition pathway. researchgate.net For example, the presence of amino groups in dinitrobenzotriazole derivatives was found to increase thermal stability, demonstrating the significant role of substituents. researchgate.net

The following table provides a qualitative comparison of how different structural features might influence thermal stability, drawing on general principles from the study of related energetic materials.

| Structural Feature | Expected Influence on Thermal Stability | Rationale |

| Geminal dinitro groups | Decrease | Steric strain and strong inductive effect weakening adjacent bonds. |

| Conjugated diene system | Increase (thermodynamic) | Resonance stabilization from electron delocalization. libretexts.org |

| Long alkyl chain | Variable | Can provide flexibility for intramolecular reactions but also disperses the energetic groups. |

| Terminal nitro groups | Decrease | Generally less stable than internal nitro groups due to a higher propensity for elimination reactions. |

Note: This table represents expected trends based on general chemical principles and is not based on specific experimental data for this compound.

Advanced Research Directions and Future Prospects for Poly Nitrated Diene Chemistry

Rational Design of Next-Generation High-Energy Materials Utilizing Nitrated Diene Scaffolds

The rational design of high-energy materials (HEMs) aims to create compounds where performance and safety characteristics are meticulously balanced at the molecular level. Nitrated diene scaffolds are excellent candidates for this approach due to their inherent energetic potential and tunable structures. researchgate.net The core strategy involves modifying the diene backbone to optimize properties such as energy content, density, and thermal stability. rsc.org

Researchers employ "molecular engineering" to strategically introduce functional groups or alter the molecular framework. This allows for a systematic investigation of structure-property relationships. Key objectives in the design of nitrated dienes include:

Enhancing Energetic Performance: Increasing the nitrogen content or introducing additional explosophores (functional groups that confer explosive properties) can significantly boost energy output. rsc.org

Improving Stability: The incorporation of functional groups that can form hydrogen bonds may improve the thermal stability and safety of the material. rsc.org

Optimizing Oxygen Balance: Adjusting the oxygen balance is crucial for achieving maximum energy release during detonation.

Increasing Density: Higher density is a desirable trait for energetic materials as it often correlates with higher detonation performance. dtic.mil

This design-centric approach moves beyond trial-and-error synthesis, paving the way for the targeted creation of materials with specific, predetermined properties. rsc.orgrsc.orgnih.gov

Synergistic Integration of Synthetic Chemistry with Advanced Computational Modeling for Material Discovery

The discovery of new energetic materials is being revolutionized by the powerful synergy between synthetic chemistry and advanced computational modeling. escholarship.orgresearchgate.net This integrated approach, often termed "design-before-synthesis," uses computational tools to predict the properties of theoretical molecules, allowing researchers to prioritize the most promising candidates for laboratory synthesis. dtic.mil

Computational methods, particularly density functional theory (DFT), are essential for predicting key performance indicators. doe.gov These predictions are critical for screening large libraries of virtual compounds and identifying those with the greatest potential. escholarship.orgresearchgate.net The iterative cycle of prediction, synthesis, and experimental characterization provides crucial feedback that refines and validates computational models, making them progressively more accurate. dtic.mildoe.gov This synergy not only accelerates the discovery process but also reduces the costs and risks associated with synthesizing and testing new, potentially hazardous materials. escholarship.org

Below is a table showcasing typical properties that are first predicted computationally and then validated experimentally for a new energetic material.

| Property | Computational Prediction Method | Experimental Validation Method | Significance in HEMs |

| Density | Crystal structure prediction | X-ray crystallography | Correlates with detonation velocity and pressure. |

| Heat of Formation | Quantum chemical calculations | Calorimetry | Determines the energy content of the molecule. |

| Detonation Velocity | Thermochemical codes | Detonation rate measurement | A primary measure of explosive performance. |

| Impact Sensitivity | Bond dissociation energy analysis | Drop-weight impact testing | Indicates the material's safety and stability. |

| Thermal Stability | Molecular dynamics simulations | Differential scanning calorimetry (DSC) | Determines the temperature at which it decomposes. |

This table provides a generalized overview of the process. Specific methods may vary based on the compound and research objectives.

Exploration of Poly-nitrated Dienes in Novel Chemical Transformations and Applications

While the primary focus on poly-nitrated dienes is their energetic properties, their unique electronic structure makes them valuable substrates for novel chemical transformations. The strong electron-withdrawing effect of the multiple nitro groups creates an electron-deficient conjugated system, opening up avenues for diverse reactivity. researchgate.net

The diene scaffold is a versatile building block in organic synthesis. nih.govmdpi.com Its ability to participate in various reactions allows for the construction of complex molecular architectures. For example, conjugated dienes are known to undergo cycloaddition reactions, such as the Diels-Alder reaction, to form highly functionalized cyclic compounds. nih.govrsc.org This reactivity can be harnessed to synthesize precursors for pharmaceuticals, agrochemicals, or advanced polymers. youtube.com

Furthermore, the nitro groups themselves can be chemically transformed into other functional groups, expanding the synthetic utility of these molecules. The exploration of these non-energetic applications is a growing area of research that could lead to the development of new synthetic methodologies and novel materials with a wide range of uses. nih.gov

Emerging Methodologies for Enhanced Stability and Performance of Energetic Materials

A paramount goal in energetic materials research is to enhance performance without compromising stability. Several cutting-edge methodologies are being applied to poly-nitrated dienes and other HEMs to achieve this delicate balance.

One effective strategy is the creation of plastic-bonded explosives (PBXs) . In a PBX, energetic crystals are embedded within a polymer binder. This composition reduces the material's sensitivity to shock and friction while improving its mechanical properties and processability. doe.gov Understanding the interactions between the energetic material and the polymer is crucial for developing new and improved formulations. doe.gov

Another key area is the control of crystal engineering . This includes:

Nanostructuring: Reducing the crystal size to the nanoscale can significantly alter a material's properties, often leading to reduced sensitivity.

Co-crystallization: Combining two or more different molecules into a single crystal lattice can create a new material with a unique set of properties, offering a powerful method to fine-tune the balance between performance and safety. dtic.mil

Finally, there is a growing emphasis on developing "green" energetic materials that are less toxic and have a reduced environmental footprint. This involves designing synthetic routes that use environmentally benign solvents and avoid hazardous by-products. rsc.org These emerging methodologies are critical for developing the next generation of advanced energetic materials that are not only powerful but also safer and more sustainable. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.